2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a phenylquinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromophenyl derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
- 4-Bromophenyl 3-phenyl-2-quinolinyl sulfide
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline stands out due to its unique combination of a bromophenyl group and a sulfanyl linkage attached to a quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKWIANUIPFJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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